molecular formula C20H13Cl2N5OS B11683170 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol

Cat. No.: B11683170
M. Wt: 442.3 g/mol
InChI Key: OMUUILJZYRYNHW-JUWQRPIRSA-N
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Description

2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL is a complex organic compound that features a benzothiazole moiety and a diazenylphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by the reaction with hydrazine derivatives to introduce the hydrazinylidene group . The final step involves the coupling of the diazenylphenol moiety under specific reaction conditions, such as the use of copper (II) acetate as a catalyst in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using hydrazine or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzothiazole and diazenylphenol rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives and modified diazenylphenol compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes . The diazenylphenol group may inhibit enzymes involved in oxidative stress pathways, providing antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with similar biological activities.

    Diazenylphenol: Shares the diazenylphenol moiety but lacks the benzothiazole ring.

    2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL: Unique due to the combination of both benzothiazole and diazenylphenol groups, providing a broader range of biological activities.

Uniqueness

The uniqueness of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL lies in its dual functionality, combining the properties of benzothiazole and diazenylphenol, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H13Cl2N5OS

Molecular Weight

442.3 g/mol

IUPAC Name

2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[(2,4-dichlorophenyl)diazenyl]phenol

InChI

InChI=1S/C20H13Cl2N5OS/c21-13-5-7-16(15(22)10-13)26-25-14-6-8-18(28)12(9-14)11-23-27-20-24-17-3-1-2-4-19(17)29-20/h1-11,28H,(H,24,27)/b23-11+,26-25?

InChI Key

OMUUILJZYRYNHW-JUWQRPIRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=CC(=C3)N=NC4=C(C=C(C=C4)Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)N=NC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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